molecular formula C22H24ClN3O B12771953 5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium CAS No. 7385-74-2

5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium

Cat. No.: B12771953
CAS No.: 7385-74-2
M. Wt: 381.9 g/mol
InChI Key: SXQRATTWLJENLK-UHFFFAOYSA-N
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Description

5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium is a synthetic bipolar photosensitizer with promising applications in various fields. This compound is known for its ability to absorb red light and generate singlet oxygen, making it highly effective in photodynamic therapy .

Preparation Methods

The synthesis of 5-ethylamino-9-diethylaminobenzo(a)phenoxazinium involves structural modifications to the photoinactive benzophenoxazine Nile blue A. The incorporation of sulfur and selenium into the benzophenoxazine moiety results in lipophilic, red-absorbing chromophores .

Mechanism of Action

The mechanism of action of 5-ethylamino-9-diethylaminobenzo(a)phenoxazinium involves the generation of singlet oxygen upon exposure to red light. This singlet oxygen induces oxidative stress in target cells, leading to cell death . The compound also triggers endoplasmic reticulum stress via the PERK-eIF2α signaling pathway, promoting autophagy in cancer cells .

Properties

CAS No.

7385-74-2

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride

InChI

InChI=1S/C22H23N3O.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H

InChI Key

SXQRATTWLJENLK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[Cl-]

Origin of Product

United States

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